4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16443955 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on similar piperazine and triazole derivatives focuses on their synthesis and characterization. For example, Bhat et al. (2018) developed a one-pot Biginelli synthesis for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a simple and efficient method for creating such compounds with good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Additionally, Patel et al. (2012) synthesized a series of thiazolidinone derivatives with a piperazine moiety, exploring the antimicrobial activity of these novel compounds (Patel, R. V. Patel, Kumari, & Patel, 2012).
Biological Activity and Potential Therapeutic Uses
Several studies have explored the biological activities of piperazine and triazole derivatives, indicating their potential as antimicrobial and antifungal agents. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB inhibitors with significant antibacterial efficacies (Mekky & Sanad, 2020). Similarly, Bektaş et al. (2010) focused on synthesizing new 1,2,4-triazole derivatives, finding some to possess good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Pharmacological Evaluation
The pharmacological evaluation of derivatives has also been a significant area of interest. For instance, Kumar et al. (2017) synthesized a novel series of compounds with a piperazine moiety and investigated their antidepressant and antianxiety activities, showing promising results (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017). Rajkumar, Kamaraj, and Krishnasamy (2014) achieved the synthesis of piperazine derivatives and screened them for in vitro antimicrobial studies, identifying compounds with excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Properties
IUPAC Name |
4-[2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-13-19-22(12-16(24)20-10-8-18-15(23)11-20)17(25)21(13)9-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRDQRTEFHVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.